molecular formula C23H35NO5 B156894 Bencyclane fumarate CAS No. 14286-84-1

Bencyclane fumarate

Numéro de catalogue: B156894
Numéro CAS: 14286-84-1
Poids moléculaire: 405.5 g/mol
Clé InChI: LSTKNZAMFRGXCG-WLHGVMLRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Pharmacology and Mechanism of Action
Bencyclane fumarate is a vasodilator primarily used to manage peripheral and cerebral vascular disorders. It acts via multiple pathways, including inhibition of voltage-gated sodium channels in a use-dependent manner, similar to class 1 antiarrhythmic drugs . Additionally, it reduces oxidative stress and neutrophil infiltration in ischemia-reperfusion (IR) injury models, enhancing antioxidant enzyme activity (e.g., glutathione peroxidase, catalase) and reducing lipid peroxidation markers like malondialdehyde (MDA) .

Méthodes De Préparation

Analyse Des Réactions Chimiques

Types de réactions

Le fumarate de bencyclane subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs comme l'hydrure de lithium et d'aluminium pour la réduction et divers nucléophiles pour les réactions de substitution .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété d'analogues substitués .

Applications de la recherche scientifique

Le fumarate de bencyclane a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action du fumarate de bencyclane implique l'inhibition de l'afflux d'ions calcium dans les cellules musculaires lisses des parois vasculaires . En bloquant les canaux calciques, le composé facilite l'élargissement des vaisseaux sanguins, améliore le flux sanguin, réduit la résistance vasculaire et améliore l'apport d'oxygène aux tissus .

Comparaison Avec Des Composés Similaires

Pharmacokinetics

  • Absorption : After a single 200 mg oral dose, peak plasma concentrations (~2 µg/mL) are achieved within 2 hours .
  • Elimination : The elimination half-life ranges from 360–480 minutes, with a biphasic profile suggesting multi-compartment distribution .
  • Protein Binding: Approximately 30–40% binds to plasma proteins, with minor erythrocyte (30%) and thrombocyte (10%) binding .
  • Formulation Enhancements : Cyclodextrin complexes improve solubility (2–8× increase), stability in acidic media (hydrolysis rate reduced from 6.5×10⁻² h⁻¹ to 1.7×10⁻² h⁻¹), and mask its bitter taste .

Therapeutic Efficacy in Claudication: Bencyclane Fumarate vs. Xanthinol Nicotinate

A randomized study in 75 patients with Fontaine stage II peripheral arterial disease compared this compound and Xanthinol nicotinate, combined with treadmill exercise or daily walks :

Parameter Bencyclane + Treadmill Bencyclane + Walks Xanthinol + Treadmill Xanthinol + Walks
Claudication Distance Improvement 88% 24% 31% 2%
Neutrophil Count Post-Treatment No increase No increase Not reported Not reported

Key Findings :

  • Bencyclane with treadmill exercise yielded superior outcomes (88% improvement vs. 31% for Xanthinol + treadmill).
  • Bencyclane mitigated systemic inflammation post-exercise, unlike Xanthinol .

Mechanism of Action: Vasodilators vs. Other Classes

Compound Class Primary Mechanism Indications
This compound Vasodilator Sodium channel inhibition, antioxidant activity Peripheral/cerebral vascular disease
Delapril Hydrochloride ACE Inhibitor Angiotensin-converting enzyme inhibition Hypertension
Benazepril Hydrochloride ACE Inhibitor Same as above Hypertension, heart failure
Dimethyl Fumarate Immunomodulator Nrf2 pathway activation, anti-inflammatory Multiple sclerosis

Note: erroneously equates Delapril hydrochloride with this compound. Delapril (C₂₆H₃₂N₂O₅·ClH) is distinct from Bencyclane (C₂₀H₃₄NO₅·C₄H₄O₄) .

Pharmacokinetic Profile Comparison

Limited direct PK data for comparators exist, but Bencyclane’s profile highlights:

  • Rapid Absorption : Peak plasma levels at 2 hours post-dose .
  • Extended Half-Life : 6–8 hours, facilitating thrice-daily dosing .
  • Cyclodextrin Complexation: Enhances solubility and stability vs. non-complexed formulations .

Formulation Advantages

Bencyclane’s cyclodextrin complexes provide:

  • Improved Bioavailability : 2–8× higher solubility than free drug .
  • Acidic Stability : Hydrolysis rate reduced by 80% in gastric conditions (pH 1.2) .
  • Palatability : Masking of bitter taste improves patient compliance .

Activité Biologique

Bencyclane fumarate, a cycloheptane derivative, is primarily recognized for its vasodilating properties and its role in managing peripheral arterial occlusive diseases. This compound has garnered attention due to its multifaceted biological activities, particularly in the context of oxidative stress and ischemic conditions. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

This compound functions as a calcium channel blocker , which facilitates vasodilation and improves blood flow in peripheral tissues. Its mechanism involves the modulation of intracellular calcium levels, leading to relaxation of vascular smooth muscle. Furthermore, it exhibits antioxidant properties that mitigate oxidative stress, particularly during ischemic events.

Key Biological Activities

  • Vasodilation : this compound enhances blood flow by dilating blood vessels, which is crucial in treating conditions like intermittent claudication.
  • Antioxidant Effects : The compound reduces lipid peroxidation and enhances the activity of endogenous antioxidants such as glutathione peroxidase and superoxide dismutase.
  • Anti-inflammatory Properties : It decreases neutrophil accumulation in tissues affected by ischemia, thereby reducing inflammation and tissue damage.

Case Study: Intestinal Ischemia-Reperfusion Injury

A study investigated the protective effects of this compound on intestinal ischemia-reperfusion injury in Wistar albino rats. The study design included three groups: a sham-operated group, an ischemic control group, and a treatment group receiving this compound prior to induced ischemia.

  • Methodology : The rats were pretreated with 5 mg/kg of this compound before inducing ischemia. Various biomarkers were measured post-reperfusion.
  • Results :
    • Malondialdehyde (MDA) levels (a marker for lipid peroxidation) were significantly lower in the treatment group compared to controls.
    • Increased levels of antioxidant enzymes (glutathione peroxidase, catalase) were observed in the bencyclane-treated group.
    • Histological analysis revealed reduced mucosal damage in treated animals.
GroupMDA Levels (µmol/L)Glutathione Peroxidase Activity (U/mg protein)Severity of Mucosal Damage
Sham Operated0.512Minimal
Ischemic Control2.55Severe
Bencyclane Treated1.010Moderate

This study illustrates the potential of this compound to attenuate oxidative damage and improve tissue integrity during ischemic events .

Pharmacokinetics and Formulation

Research indicates that this compound possesses favorable pharmacokinetic properties. It is rapidly absorbed from the gastrointestinal tract, with approximately 50% bioavailability within 10 minutes post-administration .

Stability and Composition

Innovative formulations have been developed to enhance the stability and reduce gastrointestinal irritation associated with this compound. For instance:

  • A composition involving cyclodextrin significantly improved stability under acidic conditions while maintaining high absorption rates .
  • Clinical trials demonstrated that formulations reduced adverse effects compared to traditional this compound preparations.

Q & A

Basic Research Questions

Q. What are the primary pharmacological mechanisms of action for Bencyclane Fumarate in vascular disease models?

this compound acts as a vasodilator by modulating calcium channel activity and reducing vascular smooth muscle contraction . In preclinical studies, it demonstrates antioxidant properties by enhancing glutathione peroxidase, catalase, and superoxide dismutase levels, thereby attenuating oxidative stress in ischemia-reperfusion (IR) injury models . Methodologically, researchers should design in vitro assays (e.g., calcium flux measurements) and in vivo IR injury models (e.g., intestinal or cerebral ischemia in rodents) to validate these mechanisms. Include dose-response curves (e.g., 5 mg/kg pretreatment in rats) and biomarkers like malondialdehyde (lipid peroxidation marker) for oxidative stress quantification .

Q. What experimental models are commonly used to evaluate this compound’s efficacy in vascular research?

Standard models include:

  • Rodent IR injury models : Intestinal or cerebral ischemia induced via surgical occlusion, with endpoints such as mucosal damage severity and myeloperoxidase activity .
  • Hypertensive rat models : Assessing blood pressure modulation and vascular reactivity using plethysmography or telemetry .
  • In vitro vascular rings : Measuring vasodilation in isolated arteries under controlled calcium conditions .
    Researchers should ensure rigorous inclusion criteria (e.g., Wistar albino rats, sham-operated controls) and validate outcomes using histopathology and enzymatic assays .

Q. How should pharmacokinetic parameters of this compound be optimized in preclinical studies?

Key parameters include bioavailability, half-life, and tissue distribution. Oral dosing (100–200 mg, 3x daily in humans) requires validation in animal models via plasma concentration-time profiles . Advanced methods like LC-MS/MS can quantify drug levels in target tissues (e.g., brain or intestinal mucosa). Consider species-specific metabolic differences and cross-validate with in silico pharmacokinetic modeling to refine dosing regimens .

Advanced Research Questions

Q. How can researchers reconcile contradictory data on this compound’s efficacy across different vascular injury models?

Contradictions may arise from variations in experimental design, such as:

  • Dose timing : Pretreatment vs. post-injury administration (e.g., 5 mg/kg pretreatment in IR models showed reduced mucosal damage, but efficacy may differ in acute injury) .
  • Model specificity : Cerebral vs. peripheral vascular beds may respond differently due to tissue-specific antioxidant capacity .
    To address discrepancies, conduct meta-analyses using tools like STROBE or ARRIVE guidelines to assess study quality and heterogeneity . Apply multivariate regression to isolate confounding variables (e.g., age, comorbidities) in observational data .

Q. What molecular pathways underlie this compound’s antioxidant effects in ischemia-reperfusion injury?

Mechanistic studies reveal:

  • Reduction of lipid peroxidation : Malondialdehyde levels decrease by 40–50% in treated groups .
  • Neutrophil inhibition : Myeloperoxidase activity drops by 30%, indicating reduced neutrophil infiltration .
  • Enzymatic upregulation : Glutathione peroxidase and catalase activity increase by 2-fold, suggesting Nrf2 pathway activation .
    Researchers should use siRNA knockdown or CRISPR-edited models (e.g., Nrf2−/− mice) to validate pathway dependencies. Combine transcriptomic profiling (RNA-seq) with functional assays to map signaling networks.

Q. How does this compound compare to other calcium channel blockers in high-throughput screening (HTS) datasets?

In COVID-19 therapeutic HTS, Bencyclane showed moderate activity (EC50: 9.89 µM) compared to bepridil (EC50: 10.15 µM) and chlorpromazine (EC50: 11.10 µM) . Use dose-response matrices and synergy assays (e.g., Chou-Talalay method) to evaluate combinatorial effects. Prioritize targets like AP-1 or autophagy pathways identified in HTS for mechanistic follow-up .

Q. What methodological pitfalls should be avoided when studying this compound’s neuroprotective effects?

  • Inadequate blinding : Unblinded assessments may inflate efficacy estimates in neurobehavioral tests .
  • Species limitations : Rodent blood-brain barrier permeability may not translate to humans. Validate using microdialysis or PET imaging in primates.
  • Oxidative stress biomarkers : Ensure assays (e.g., SOD activity) are standardized across labs to reduce variability .

Q. Methodological Recommendations

  • Literature Synthesis : Use Boolean search strings (e.g., "this compound AND (antioxidant OR ischemia)") in PubMed/Embase, filtering for peer-reviewed studies .
  • Experimental Rigor : Adhere to ARRIVE guidelines for animal studies, including power analysis and randomization .
  • Data Reproducibility : Share raw datasets and code via repositories like Zenodo, citing protocols from and .

Propriétés

IUPAC Name

3-(1-benzylcycloheptyl)oxy-N,N-dimethylpropan-1-amine;(E)-but-2-enedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO.C4H4O4/c1-20(2)15-10-16-21-19(13-8-3-4-9-14-19)17-18-11-6-5-7-12-18;5-3(6)1-2-4(7)8/h5-7,11-12H,3-4,8-10,13-17H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTKNZAMFRGXCG-WLHGVMLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCCOC1(CCCCCC1)CC2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14286-84-1
Record name 1-Propanamine, N,N-dimethyl-3-[[1-(phenylmethyl)cycloheptyl]oxy]-, (2E)-2-butenedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14286-84-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bencyclane fumarate [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014286841
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [3-[(1-benzylcycloheptyl)oxy]propyl]dimethylammonium hydrogen fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.716
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENCYCLANE FUMARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZN2MG334O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.